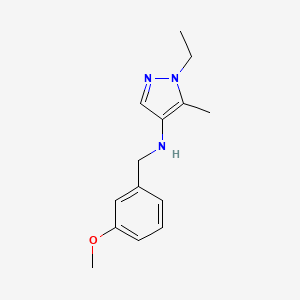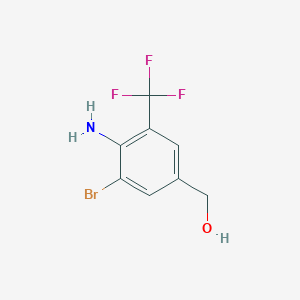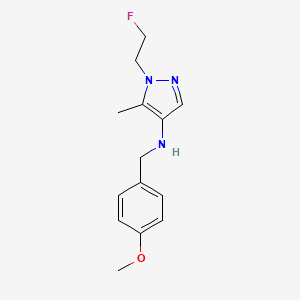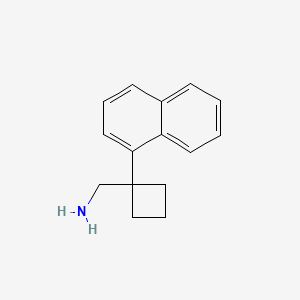
1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenylmethyl group, and a methyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process involving the following key steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions. For example, the reaction of hydrazine hydrate with 3-methoxyacetophenone in the presence of acetic acid can yield 3-methoxyphenylhydrazine.
-
Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 3-methoxyphenylhydrazine with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
-
Methylation: : The final step involves the methylation of the pyrazole ring. This can be done by reacting the intermediate product with methyl iodide in the presence of a base such as sodium hydride to introduce the methyl group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of 1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding hydrazine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Amino or thio-substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine: The compound has shown promise as a lead compound for the development of anti-inflammatory and analgesic drugs.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and pain signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the methoxyphenylmethyl group, resulting in different biological activities.
1-ethyl-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine: Contains a chlorophenylmethyl group instead of a methoxyphenylmethyl group, leading to variations in chemical reactivity and biological properties.
1-ethyl-N-[(3-hydroxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine: Contains a hydroxyphenylmethyl group, which can affect its solubility and interaction with biological targets.
Uniqueness
1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to the presence of the methoxyphenylmethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C14H19N3O |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-17-11(2)14(10-16-17)15-9-12-6-5-7-13(8-12)18-3/h5-8,10,15H,4,9H2,1-3H3 |
Clé InChI |
KTJNNHYSHZBHBW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)NCC2=CC(=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742913.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11742919.png)




![N-[(4-ethoxyphenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742960.png)
![(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742965.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742971.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742986.png)

![1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B11743004.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11743012.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride](/img/structure/B11743017.png)
